5,6-Difluoro-1H-indole-2-carbaldehyde
Description
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
5,6-difluoro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-7-2-5-1-6(4-13)12-9(5)3-8(7)11/h1-4,12H |
InChI Key |
MAJMHAKWEIHLQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Design
The Friedel-Crafts acylation route begins with ethyl 5,6-difluoroindole-2-carboxylate (6 ), commercially available or synthesized via published procedures. Acylation at the C3 position is achieved using acyl chlorides (7a–c ) under anhydrous conditions with AlCl₃ as a Lewis catalyst (Scheme 1).
- Acylation : A mixture of 6 (10 mmol), acyl chloride (11.5 mmol), and AlCl₃ (10 mmol) in 1,2-dichloroethane is refluxed under argon for 2–3 hours.
- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (0–40% ethyl acetate/hexane).
This step yields 3-acyl intermediates (8a–c ) with 70–85% efficiency. Subsequent reduction of the ketone group using triethylsilane (TES) in trifluoroacetic acid (TFA) generates 3-alkylated derivatives (9a–c ).
Hydrolysis to Carboxylic Acid and Aldehyde Formation
The ethyl ester (9 ) undergoes alkaline hydrolysis (3 N NaOH, ethanol, reflux) to yield 5,6-difluoroindole-2-carboxylic acid (10 ). Oxidative decarboxylation or direct formylation via Vilsmeier–Haack reaction (POCl₃, DMF) then introduces the aldehyde group.
Critical Data :
- Yield of 10 : 78% (pale yellow solid, mp 236–238°C).
- Vilsmeier–Haack conditions: DMF (2 equiv), POCl₃ (1.5 equiv), 0°C to room temperature, 12 hours.
Palladium-Catalyzed Oxidative Cyclization
Substrate Preparation and Mechanism
This method leverages palladium(II) acetate to catalyze oxidative C–H amination of 2-acetamido-3-(3,4-difluorophenyl)acrylate (15 ) in dimethyl sulfoxide (DMSO) under aerobic conditions. The reaction proceeds via a Pd(II)–amidate intermediate, followed by cyclization and reductive elimination to form the indole core (Scheme 2).
- Catalyst: Pd(OAc)₂ (10 mol%).
- Solvent: DMSO, 80°C, 24 hours.
- Yield: 65–72% for 5,6-difluoro-1-acetylindole-2-carboxylate (16 ).
Japp–Klingemann Fischer Indole Synthesis Adaptation
Diazotization and Hydrazone Formation
Adapting the synthesis of carmoxirole, 4-amino-3,5-difluorobenzoic acid (17 ) is diazotized (NaNO₂, HCl) and coupled with ethyl 2-oxocyclohexanone-1-carboxylate (5 ) to form hydrazone 18 (Scheme 3).
Key Steps :
- Cyclization : Concentrated H₂SO₄ in acetic acid induces Fischer indole cyclization, producing ethyl 5,6-difluoroindole-2,5-dicarboxylate (19 ).
- Decarboxylation : Heating 19 with KOH (280°C, autoclave) selectively removes the C2 ester, yielding 5,6-difluoroindole-5-carboxylic acid (20 ).
Aldehyde Functionalization
Oxidation of the methylene group adjacent to the carboxylic acid (KMnO₄, H₂SO₄) or directed ortho-metalation (LDA, DMF) introduces the aldehyde functionality.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5,6-Difluoro-1H-indole-2-carboxylic acid.
Reduction: 5,6-Difluoro-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-Difluoro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or modulation of receptor activity. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
The following analysis compares 5,6-Difluoro-1H-indole-2-carbaldehyde with structurally related indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Structural and Functional Group Variations
Key Compounds for Comparison :
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3) Substituents: 5-Fluoro, carboxamide group at position 2. Synthesis: Derived from ethyl-5-fluoroindole-2-carboxylate via condensation with 4-aminobenzophenone in DMSO (190°C, 6 h, 37.5% yield) . Properties: Melting point 249–250°C; carboxamide group facilitates hydrogen bonding, enhancing target binding in drug design .
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4) Substituents: 5-Fluoro, 4-methylbenzoyl, carboxamide. Synthesis: Similar to Compound 3 but with 2-aminobenzoyl-2-benzoic acid in DMF (150°C, 20 h, 10% yield) . Properties: Lower yield (10%) due to steric hindrance from the methyl group; melting point 233–234°C .
Ethyl 5-Chloro-6-fluoro-1H-indole-2-carboxylate Substituents: 5-Chloro, 6-Fluoro, carboxylate ester. Synthesis: Not detailed in evidence, but analogous to methods. Properties: Chlorine increases lipophilicity compared to fluorine, altering solubility and reactivity .
6,7-Difluoro-1H-indole-3-carbaldehyde
- Substituents: 6,7-Difluoro, carbaldehyde at position 3.
- Properties: Structural isomer of the target compound; carbaldehyde at position 3 may lead to divergent reactivity in cross-coupling reactions .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5,6-Difluoro-1H-indole-2-carbaldehyde, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves fluorination of indole precursors, such as halogen exchange or directed ortho-metalation strategies. For example, fluoro-substituted indoles often require palladium-catalyzed cross-coupling or electrophilic fluorination (e.g., using Selectfluor®). Post-synthesis, purity is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For fluorinated indoles, NMR is critical to confirm substitution patterns and rule out positional isomers . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) further assess purity.
Q. Which spectroscopic techniques are most effective for characterizing 5,6-Difluoro-1H-indole-2-carbaldehyde?
- Methodological Answer :
- and NMR : Identify proton environments and confirm the aldehyde group (e.g., a singlet at δ ~10 ppm for the aldehyde proton).
- NMR : Resolve the positions of fluorine atoms (e.g., coupling constants distinguish between 5- and 6-fluoro substituents) .
- Infrared (IR) Spectroscopy : Confirm the presence of the aldehyde group (C=O stretch at ~1680–1720 cm) and indole N–H (broad peak ~3400 cm) .
- HRMS : Validate molecular formula and isotopic patterns.
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in fluorinated indole derivatives like 5,6-Difluoro-1H-indole-2-carbaldehyde?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL (part of the SHELX suite) for structure refinement. Fluorine atoms, due to their high electron density, produce strong diffraction signals, enabling precise localization. Challenges include managing disorder in fluorine positions or solvent molecules. For accurate results, collect data at low temperatures (e.g., 100 K) to minimize thermal motion . If crystallization fails, consider computational methods (DFT or molecular docking) to predict substituent effects .
Q. What methodological strategies address contradictions in reported bioactivity data for fluorinated indole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., compare 5,6-difluoro vs. mono-fluoro analogs) to isolate fluorine’s electronic and steric effects.
- Dose-Response Assays : Use standardized protocols (e.g., microdilution for antimicrobial activity) to ensure reproducibility.
- Meta-Analysis : Cross-reference data from multiple studies, accounting for variables like cell lines, solvent systems, and assay conditions. For example, fluoroindole carboxamides show varied mycobacterial inhibition depending on substitution patterns .
Q. How does fluorination impact the electronic properties and reactivity of 5,6-Difluoro-1H-indole-2-carbaldehyde in synthetic applications?
- Methodological Answer : Fluorine’s electronegativity alters electron density, making the aldehyde group more electrophilic. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) but may reduce stability under basic conditions. Use cyclic voltammetry to quantify redox potentials and computational tools (e.g., Gaussian) to map frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to isolate electronic effects .
Methodological Challenges and Best Practices
- Handling Air-Sensitive Derivatives : Store fluorinated indoles under inert gas (argon/nitrogen) due to potential oxidation of the aldehyde group. Use anhydrous solvents for reactions .
- Data Reproducibility : Document fluorination conditions (e.g., reagent stoichiometry, temperature) meticulously, as slight variations can lead to isomerization or byproducts .
- Crystallography Troubleshooting : If crystal growth fails, try solvent vapor diffusion or co-crystallization with stabilizing agents (e.g., crown ethers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
